Lymphotoxicity vs. Calonectrin Analogs
Isoverrucarol (3,15-dihydroxy-EPT) and verrucarol (4,15-dihydroxy-EPT) are regioisomers differing solely in the position of one hydroxyl group on the EPT scaffold. In HL-60 human promyelocytic leukemia cell assays, verrucarol tested at concentrations from 0.2 to 60,000 ng/ml failed to induce cellular differentiation at either subtoxic or toxic concentrations [1]. In contrast, patent data specifically ascribes to isoverrucarol pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, supporting claimed utility as an anti-cancer agent and for treatment of hyperproliferative skin diseases such as psoriasis [2]. The structural basis for this divergence is inferred from cryo-EM studies of the related trichothecene diacetylverrucarol bound to the human 50S ribosomal subunit at 2.7 Å resolution, which revealed that C4 and C15 functional groups make distinct bridging water interactions with the G4451 ribose residue in the peptidyl transferase center; repositioning the hydroxyl from C4 (verrucarol) to C3 (isoverrucarol) alters the hydrogen-bonding geometry within this conserved binding pocket [3].
| Evidence Dimension | Induction of differentiation in human myeloid leukemic cells (HL-60 line) |
|---|---|
| Target Compound Data | Isoverrucarol: Positive – arrests proliferation of undifferentiated cells and induces differentiation to monocytes (exact EC₅₀ not quantified in available source) [2] |
| Comparator Or Baseline | Verrucarol: Negative – no differentiation induction at any concentration tested (0.2–60,000 ng/ml range) [1] |
| Quantified Difference | Qualitative binary divergence: differentiation-competent (isoverrucarol) vs. differentiation-incompetent (verrucarol) across the full testable concentration range |
| Conditions | HL-60 human acute promyelocytic leukemia cell line; concentration range 0.2–60,000 ng/ml; 16 natural and semisynthetic trichothecenes tested [1]; cell differentiation assessed morphologically and by monocyte markers [2] |
Why This Matters
For researchers screening trichothecenes for differentiation-inducing activity in leukemia or psoriasis models, isoverrucarol is the only simple dihydroxy EPT congener demonstrating positive activity; verrucarol substitution would produce a false-negative result and derail a screening campaign.
- [1] Samara A. et al. Induction of differentiation in human myeloid leukemic cells by T-2 toxin and other trichothecenes. Toxicology and Applied Pharmacology, 1987, 89(3), 418–428. PMID: 3474811. View Source
- [2] FreshPatents.com / WebDataCommons. Isoverrucarol patent extract – activity in arresting proliferation of undifferentiated cells and inducing differentiation to the monocyte. Webisa ID: 453276378. View Source
- [3] Tran M. et al. Platform for the synthesis and evaluation of verrucarol-based ribosome inhibitors. ChemRxiv, 2025, preprint. Cryo-EM at 2.7 Å of diacetylverrucarol–human 50S complex. View Source
